An In-depth Technical Guide to RU 24969 Succinate
An In-depth Technical Guide to RU 24969 Succinate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
RU 24969 succinate (B1194679) is the succinate salt form of the synthetic compound 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.[1] It is a potent and widely utilized research tool in the field of neuropharmacology, primarily recognized for its agonist activity at serotonin (B10506) (5-HT) receptors.[2] Specifically, it demonstrates high affinity for the 5-HT1A and 5-HT1B receptor subtypes, making it invaluable for investigating the physiological and behavioral roles of these receptors.[3][4] Its ability to cross the blood-brain barrier allows for central nervous system effects following systemic administration.[5]
Chemical and Physical Properties:
-
Formal Name : 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, butanedioic acid (2:1)[2]
-
Molecular Formula : C₁₈H₂₂N₂O₅[6]
-
Molecular Weight : 346.38 g/mol [6]
-
Solubility : Soluble in DMSO (120 mg/mL with sonication) and PBS (pH 7.2, 1 mg/mL).[2][6]
Pharmacological Profile
The pharmacological activity of RU 24969 is characterized by its high-affinity binding to and activation of 5-HT1A and 5-HT1B receptors. It is often described as a preferential 5-HT1B agonist due to its slightly higher affinity for this subtype.[4]
Receptor Binding Affinity
RU 24969 displays high selectivity for 5-HT1A and 5-HT1B receptors over other serotonin receptor subtypes, such as the 5-HT2 receptor.[1][2] This selectivity is crucial for its use as a specific pharmacological probe. Quantitative binding data from various studies are summarized below.
Table 1: Receptor Binding Profile of RU 24969
| Receptor Subtype | Binding Parameter | Value (nM) | Reference |
|---|---|---|---|
| 5-HT1A | Ki | 2.5 | [3][4] |
| 5-HT1A | IC50 | 9.5 | [2] |
| 5-HT1B | Ki | 0.38 | [3][4] |
| 5-HT1B | IC50 | 6.6 | [2] |
| 5-HT2 | IC50 | 5,120 |[2] |
In Vitro Functional Activity
Functionally, RU 24969 acts as an agonist, initiating intracellular signaling cascades upon binding to 5-HT1A and 5-HT1B receptors. A key functional effect is the inhibition of neurotransmitter release via activation of presynaptic autoreceptors.[1]
Table 2: In Vitro Functional Activity of RU 24969
| Assay Description | Key Parameter | Value | Reference |
|---|---|---|---|
| Inhibition of K⁺-evoked [³H]5-HT efflux from rat frontal cortex slices | pD₂ | 7.45 | [1][3] |
| Inhibition of electrically evoked [³H]5-HT overflow from rat brain cortex slices | IC₂₅ | 33 nM | [7] |
| Inhibition of tritium (B154650) efflux induced by methiothepin (B1206844) in rat frontal cortex slices | pA₂ | 6.27 |[2] |
Mechanism of Action and Signaling Pathways
RU 24969 exerts its effects by activating 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.
Upon agonist binding, the Gi/o protein is activated, leading to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.
The net effect of this signaling cascade is a reduction in neuronal excitability and a decrease in neurotransmitter release, particularly when the receptor is located presynaptically (as an autoreceptor).[1][7]
Figure 1: Signaling pathway of RU 24969 via Gi/o-coupled 5-HT1A/1B receptors.
Key In Vivo Effects and Applications
RU 24969 induces a range of dose-dependent behavioral and physiological effects in animal models, primarily rodents. These effects are leveraged to study the function of the serotonergic system in various neurological processes.
Table 3: Summary of In Vivo Effects of RU 24969
| Species | Dose Range (mg/kg) | Route | Observed Effect(s) | Reference(s) |
|---|---|---|---|---|
| Rat | 0.03 - 3.0 | s.c. | Dose-dependent decrease in water consumption. | [3] |
| Rat | 1.0 - 3.0 | s.c. | Potentiation of cocaine-induced dopamine (B1211576) increase in NAcc. | [2][3] |
| Rat | 10 | s.c. | Hyperlocomotion, reduced body temperature. | [8][9] |
| Rat (preweanling) | 0.625 - 5.0 | i.p. | Increased locomotor activity. | [10] |
| Mouse (C57/B1/6) | 1.0 - 30.0 | i.p. | Intense and prolonged hyperlocomotion. |[11] |
The most prominent in vivo effect of RU 24969 is the induction of hyperlocomotion.[11] However, the precise receptor subtype mediating this effect is a subject of debate. Some studies suggest it is mediated by 5-HT1A receptors, while others indicate an involvement of 5-HT1B receptors, or a co-mediation by both.[8][10][11] This discrepancy may arise from differences in species, dose, or experimental conditions.
Experimental Protocols
The characterization of RU 24969 and its use as a research tool involves a variety of standard and specialized experimental procedures. Below are outlines of key methodologies.
Protocol: Radioligand Binding Assay for Receptor Affinity
-
Objective : To determine the binding affinity (Ki) of RU 24969 for specific receptor subtypes.
-
Materials :
-
Cell membranes prepared from tissue or cells expressing the target receptor (e.g., rat frontal cortex for 5-HT1A/1B).[6]
-
A specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, or [¹²⁵I]iodocyanopindolol for 5-HT1B).
-
RU 24969 succinate at a range of concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter.
-
-
Methodology :
-
Incubation : Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of RU 24969.
-
Equilibrium : The mixture is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 37°C).
-
Separation : The incubation is terminated by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand. Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (concentration of RU 24969 that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Brain Slice Superfusion for Neurotransmitter Release
-
Objective : To measure the effect of RU 24969 on neurotransmitter release from brain tissue.[1][7]
-
Materials :
-
Freshly dissected brain tissue (e.g., rat frontal cortex).[1]
-
A tissue chopper or vibratome.
-
Superfusion chambers.
-
Peristaltic pump.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.
-
Radiolabeled neurotransmitter (e.g., [³H]5-HT).
-
Stimulation buffer (aCSF with elevated K⁺ concentration, e.g., 20-30 mM).
-
RU 24969 and other pharmacological agents.
-
Fraction collector and scintillation counter.
-
-
Methodology :
-
Preparation : Brain slices of 300-400 µm thickness are prepared and pre-incubated with the radiolabeled neurotransmitter, which is taken up by the neurons.
-
Superfusion : Slices are placed in superfusion chambers and continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Basal Release : After a washout period to establish a stable baseline, fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to measure basal neurotransmitter efflux.
-
Stimulation : The slices are stimulated to evoke neurotransmitter release, typically by switching the perfusion medium to a high-K⁺ buffer for a short period (e.g., 2 minutes). This is done twice (S1 and S2).
-
Drug Application : RU 24969 is added to the superfusion medium before the second stimulation (S2).
-
Quantification : The radioactivity in each collected fraction is measured.
-
Data Analysis : The amount of neurotransmitter released by each stimulation is calculated. The effect of RU 24969 is determined by comparing the ratio of release in the second stimulation to the first (S2/S1) in the presence and absence of the drug. An agonist effect is indicated by a reduction in the S2/S1 ratio.[1]
-
Figure 2: General experimental workflow for characterizing a CNS compound like RU 24969.
Conclusion
RU 24969 succinate is a potent 5-HT1A/1B receptor agonist with a well-defined pharmacological profile. Its high affinity and selectivity, coupled with its central activity, have established it as a standard tool for probing the serotonergic system. It is instrumental in studies ranging from fundamental receptor signaling to complex behaviors like locomotion and their modulation by neuropsychiatric drugs. A thorough understanding of its binding kinetics, functional effects, and the appropriate experimental protocols is essential for its effective use in advancing neuroscience research and drug development.
References
- 1. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RU 24969 hemisuccinate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 6. RU 24969 succinate - Immunomart [immunomart.com]
- 7. Effects of RU 24969 on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU 24969-induced locomotion in rats is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological analysis of the behavioural and thermoregulatory effects of the putative 5-HT1 receptor agonist, RU 24969, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
